molecular formula C6H18Ge2 B13885529 CID 50931189

CID 50931189

Cat. No.: B13885529
M. Wt: 235.47 g/mol
InChI Key: CKQULDKQRNJABT-UHFFFAOYSA-N
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Description

Based on Figure 1D in , CID 50931189 was analyzed via GC-MS during vacuum distillation of an essential oil (CIEO), suggesting it is a volatile organic compound.

Properties

Molecular Formula

C6H18Ge2

Molecular Weight

235.47 g/mol

InChI

InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3

InChI Key

CKQULDKQRNJABT-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)C.C[Ge](C)C

Origin of Product

United States

Preparation Methods

Hexamethyldigermane can be synthesized through several methods:

Chemical Reactions Analysis

Hexamethyldigermane undergoes various chemical reactions:

    Oxidation: It can be oxidized to form germanium dioxide (GeO₂) and other germanium-containing compounds.

    Reduction: Reduction reactions typically involve the cleavage of the Ge-Ge bond, producing trimethylgermanium derivatives.

    Substitution: Hexamethyldigermane can participate in substitution reactions, where one or more methyl groups are replaced by other functional groups.

Scientific Research Applications

Hexamethyldigermane has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexamethyldigermane involves its ability to form stable bonds with other elements, particularly carbon and hydrogen. This property makes it useful in the formation of germanium-carbon films and other materials. The molecular targets and pathways involved are primarily related to its reactivity with various organic and inorganic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 50931189, we compare it with structurally or functionally analogous compounds from the evidence, focusing on molecular properties, synthesis, and biological relevance.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) Oscillatoxin D (CID 101283546) Taurocholic Acid (CID 6675)
Molecular Formula Not explicitly provided* C₆H₅BBrClO₂ C₃₂H₄₈O₈ C₂₆H₄₅NO₆S
Molecular Weight Not provided 235.27 g/mol 584.7 g/mol 515.7 g/mol
Structural Class Likely aromatic/terpenoid Boronic acid derivative Polyketide toxin Bile acid conjugate
Key Functional Groups Inferred from GC-MS (volatile) Boron-halogen bonds Lactone rings, hydroxyl groups Sulfonic acid, hydroxyl groups
Biological Role Unclear Synthetic intermediate Cytotoxic marine toxin Lipid digestion, signaling
Synthetic Accessibility Not described High (SA Score: 2.07) Likely complex biosynthesis Endogenous in mammals
Solubility Volatile (GC-MS data) 0.24 mg/ml (ESOL) Insoluble (marine toxin) Water-soluble (bile salt)

Key Findings from Comparative Analysis

Structural Diversity :

  • This compound shares volatility with boronic acid derivatives like CID 53216313, but lacks halogen-boron bonding, which is critical for the latter’s reactivity in Suzuki-Miyaura cross-coupling .
  • Unlike oscillatoxin D (CID 101283546), a macrocyclic polyketide with cytotoxic properties, this compound lacks the lactone rings and hydroxylation patterns typical of marine toxins .

Functional Contrasts :

  • Taurocholic acid (CID 6675), a bile acid, is functionally distinct due to its amphiphilic structure and role in lipid metabolism. This compound’s volatility and chromatographic behavior align more with fragrances or plant secondary metabolites .

Synthetic and Analytical Challenges :

  • CID 53216313’s synthesis involves palladium-catalyzed reactions, whereas this compound’s natural occurrence in CIEO suggests extraction-based isolation . Oscillatoxin derivatives require complex biosynthetic pathways, limiting their synthetic accessibility .

Q & A

Q. How can researchers address reproducibility challenges in this compound in vivo studies?

  • Methodological Answer :
  • Standardize animal models (e.g., C57BL/6 mice) and housing conditions .
  • Predefine endpoints (e.g., tumor volume, survival rate) to minimize subjective bias .
  • Publish negative results to reduce publication bias .

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